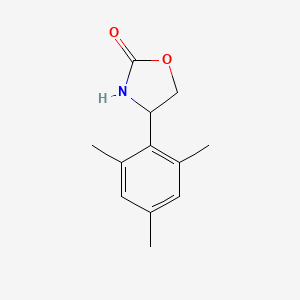
4-Mesityloxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Mesityloxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone class. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is particularly notable for its applications in medicinal chemistry and organic synthesis due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Mesityloxazolidin-2-one typically involves the cyclization of allyl-carbamates. One common method is the halocyclofunctionalization of allyl-carbamates, which often results in high regio- and stereocontrol . Another approach involves the intramolecular heterocyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .
Industrial Production Methods: Industrial production methods for oxazolidinones, including this compound, often involve the use of metal-free synthetic routes to ensure eco-friendliness and cost-effectiveness . These methods are designed to maximize yield and purity while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 4-Mesityloxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen and oxygen atoms in the oxazolidinone ring, which can participate in various chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hypervalent iodine compounds for cyclization reactions and triazabicyclodecene for the synthesis of hydroxymethyl derivatives . Reaction conditions often involve the use of organic solvents and controlled temperatures to ensure high yields and selectivity.
Major Products: The major products formed from the reactions of this compound include various substituted oxazolidinones, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Aplicaciones Científicas De Investigación
4-Mesityloxazolidin-2-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it serves as a key intermediate in the synthesis of antibacterial agents such as linezolid and tedizolid . These agents are effective against multidrug-resistant Gram-positive bacteria and are used to treat various infections.
In organic synthesis, this compound is used as a chiral auxiliary in stereoselective transformations, facilitating the synthesis of enantiomerically pure compounds . Its unique structural properties make it a valuable tool for researchers working on the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 4-Mesityloxazolidin-2-one is primarily related to its role as a chiral auxiliary and its ability to participate in various chemical reactions. In the context of its antibacterial activity, oxazolidinones like this compound inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the bacterial ribosome . This prevents the formation of the initiation complex, thereby inhibiting bacterial growth and proliferation.
Comparación Con Compuestos Similares
4-Mesityloxazolidin-2-one can be compared to other oxazolidinones such as linezolid, tedizolid, and contezolid. While all these compounds share a common oxazolidinone ring structure, this compound is unique due to its mesityl substituent, which imparts distinct chemical and biological properties . Other similar compounds include various substituted oxazolidinones that have been developed for their antibacterial and synthetic applications .
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
4-(2,4,6-trimethylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-7-4-8(2)11(9(3)5-7)10-6-15-12(14)13-10/h4-5,10H,6H2,1-3H3,(H,13,14) |
Clave InChI |
LVXSGRRSWHKWMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C2COC(=O)N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[(pyridin-4-yl)methyl]acetamidedihydrochloride](/img/structure/B13615116.png)
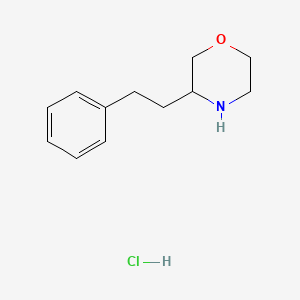



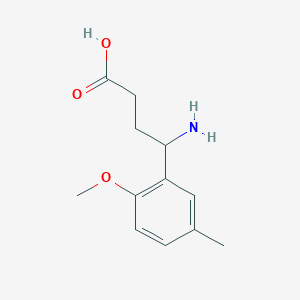
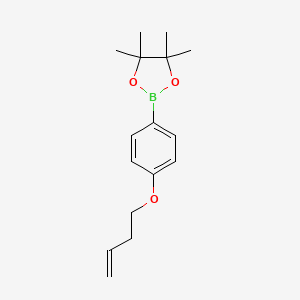
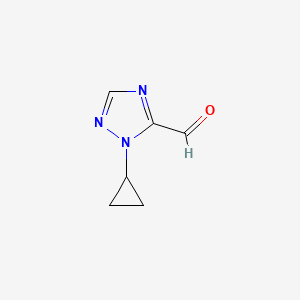
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13615154.png)
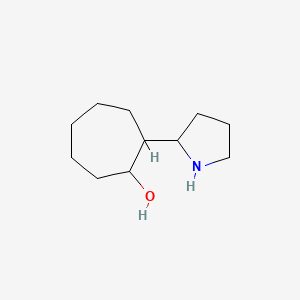
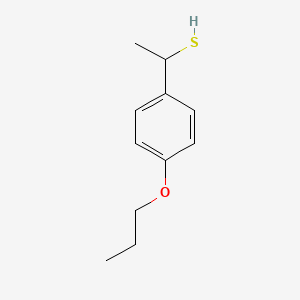
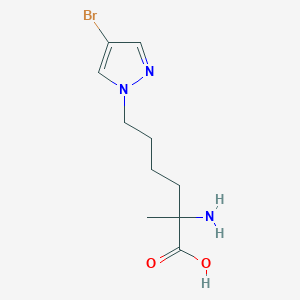
![3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13615178.png)

